molecular formula C12H9Cl2NO2S B2518155 Methyl 3-amino-4-(3,4-dichlorophenyl)thiophene-2-carboxylate CAS No. 723294-93-7

Methyl 3-amino-4-(3,4-dichlorophenyl)thiophene-2-carboxylate

Cat. No. B2518155
CAS RN: 723294-93-7
M. Wt: 302.17
InChI Key: QMCWIUGXMAKKBX-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-(3,4-dichlorophenyl)thiophene-2-carboxylate is a compound that belongs to the class of organic compounds known as thiophene carboxylates. These compounds typically contain a thiophene ring, which is a five-membered ring containing one sulfur atom and four carbon atoms, substituted with various functional groups that define their chemical properties and reactivity.

Synthesis Analysis

The synthesis of related thiophene carboxylate derivatives has been reported in the literature. For instance, methyl 3-(3,6-diaryl-1,2,4-triazin-5-ylamino)thiophen-2-carboxylates were synthesized with yields ranging from 70-75% through a solvent-free reaction involving nucleophilic substitution of a cyano group . This method could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

Although the specific molecular structure of this compound is not detailed in the provided papers, the structure of a related compound, methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, has been studied. It features a thiophene ring with a 2-amino group and a 3-methyl ester group, with the carbonyl group in a cis orientation to the C2=C3 double bond. The structure is stabilized by intra- and intermolecular N-H···O hydrogen bonds . These findings suggest that the molecular structure of this compound might also exhibit similar stabilizing interactions.

Chemical Reactions Analysis

The reactivity of thiophene carboxylates can be inferred from the reactions of ketene dithioacetal, which is used to synthesize poly-substituted 3-aminothiophenes. These reactions occur in a basic medium and involve Dieckmann condensation, indicating that the amino group on the thiophene nucleus is reactive and can participate in further chemical transformations . Additionally, methyl 3-hydroxythiophene-2-carboxylate can undergo halogenation and react with alcohols to yield various derivatives, suggesting that this compound could also be modified through similar reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be predicted based on the properties of similar compounds. For example, the presence of the amino group is likely to influence the compound's solubility in water and organic solvents, as well as its boiling and melting points. The ester group may contribute to the compound's overall stability and reactivity towards hydrolysis. The dichlorophenyl group could affect the compound's electronic properties and its interactions with other molecules, potentially making it a candidate for further functionalization.

Scientific Research Applications

Genotoxic and Carcinogenic Potential Assessment

Methyl 3-aminothiophene derivatives, including methyl 3-amino-4-methylthiophene-2-carboxylate, have been evaluated for their genotoxic, mutagenic, and carcinogenic potentials. These assessments are vital for understanding the safety profiles of compounds used in pharmaceuticals and agrochemicals. The studies utilized in vitro methodologies like the Ames test and the Comet assay to determine DNA-damaging effects (Lepailleur et al., 2014).

Synthesis of Complex Heterocycles

Methyl 3-aminothiophene derivatives are key intermediates in the synthesis of complex heterocyclic compounds. For instance, they play a crucial role in the formation of mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids, which are valuable in various chemical applications (Corral & Lissavetzky, 1984).

Cyclization Reactions

Cyclization reactions involving amino-substituted heterocycles, including methyl 3-amino-4-(3,4-dimethoxyphenyl)thiophene-2-carboxylates, are essential in synthesizing various pyrrolo and thienoisoquinolines. These compounds have potential applications in pharmaceutical research (Zinchenko et al., 2009).

Antimicrobial Activity

Thiophene derivatives, such as 2-amino-4-(4-chlorophenyl) thiophenes, have been synthesized and evaluated for antimicrobial activities. This area of research is crucial for discovering new antibacterial and antifungal agents (Arora et al., 2013).

Synthesis of Pharmaceutical Agents

The synthesis of novel thiophene derivatives, including methyl 3-aminothiophene-2-carboxylates, has been explored for creating potential anticancer agents. This research is fundamental in the ongoing quest for new and effective cancer treatments (Mohareb et al., 2016).

Mechanism of Action

The mechanism of action of thiophene derivatives can vary widely depending on their specific structure and the biological system they interact with. For example, some thiophene derivatives are known to have anticancer, anti-inflammatory, and antimicrobial properties .

Safety and Hazards

“Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate” is classified as Acute Tox. 4 Oral, indicating that it may be harmful if swallowed . It’s important to handle it with appropriate safety measures.

properties

IUPAC Name

methyl 3-amino-4-(3,4-dichlorophenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO2S/c1-17-12(16)11-10(15)7(5-18-11)6-2-3-8(13)9(14)4-6/h2-5H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCWIUGXMAKKBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CS1)C2=CC(=C(C=C2)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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